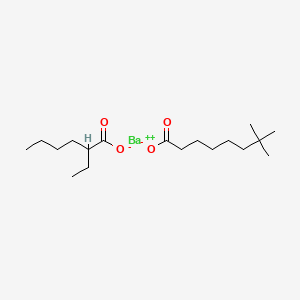
2-(2-Ethylcycloheptyl)ethyl cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylcycloheptyl)ethyl cyanoacetate is an organic compound with the molecular formula C14H23NO2 It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate typically involves the reaction of 2-(2-ethylcycloheptyl)ethanol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with 2-(2-ethylcycloheptyl)ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow method offers advantages such as improved reaction efficiency, better control over reaction conditions, and higher product yields.
化学反应分析
Types of Reactions
2-(2-Ethylcycloheptyl)ethyl cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of a variety of derivatives.
Condensation Reactions: The ester group can undergo condensation reactions with aldehydes or ketones, forming β-keto esters or β-diketones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding cyanoacetic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Reagents such as aldehydes, ketones, and bases like sodium ethoxide are used. The reactions are often performed under reflux conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are conducted at elevated temperatures to ensure complete hydrolysis.
Major Products Formed
Nucleophilic Substitution: The major products are substituted cyanoacetates.
Condensation Reactions: The major products are β-keto esters or β-diketones.
Hydrolysis: The major product is the corresponding cyanoacetic acid derivative.
科学研究应用
2-(2-Ethylcycloheptyl)ethyl cyanoacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Pharmaceuticals: The compound is used in the synthesis of potential drug candidates, particularly those targeting metabolic and cardiovascular diseases.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(2-Ethylcycloheptyl)ethyl cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The ester group can also undergo hydrolysis, releasing cyanoacetic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
Ethyl cyanoacetate: A simpler ester of cyanoacetic acid, used in similar synthetic applications.
Methyl cyanoacetate: Another ester of cyanoacetic acid, with similar reactivity but different physical properties.
2-(2-Ethylcyclohexyl)ethyl cyanoacetate: A structurally similar compound with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness
2-(2-Ethylcycloheptyl)ethyl cyanoacetate is unique due to the presence of the cycloheptyl ring, which imparts different steric and electronic properties compared to its analogs. This can influence its reactivity and the types of products formed in chemical reactions. Additionally, the compound’s specific structure may offer advantages in certain applications, such as improved biological activity or material properties.
属性
CAS 编号 |
93841-17-9 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
2-(2-ethylcycloheptyl)ethyl 2-cyanoacetate |
InChI |
InChI=1S/C14H23NO2/c1-2-12-6-4-3-5-7-13(12)9-11-17-14(16)8-10-15/h12-13H,2-9,11H2,1H3 |
InChI 键 |
MWRFTVDLCGREAK-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCCCC1CCOC(=O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






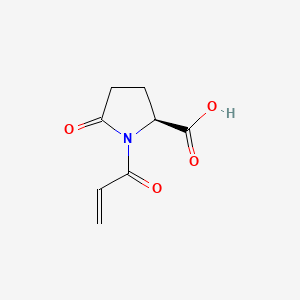

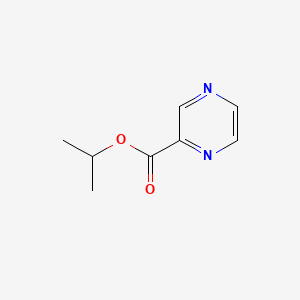

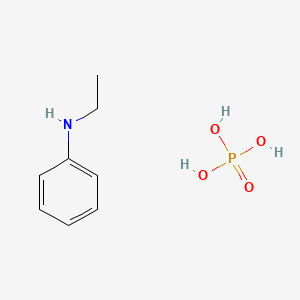
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
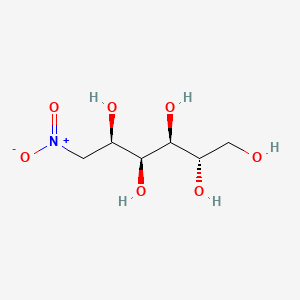
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)

